molecular formula C14H20ClN3O2 B2971886 Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate CAS No. 1239369-20-0

Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B2971886
CAS No.: 1239369-20-0
M. Wt: 297.78
InChI Key: RXJYXRDBYZANLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a 6-chloro-substituted pyridine ring. This structure is common in medicinal chemistry, where the piperazine moiety enhances solubility and bioavailability, while the chloropyridinyl group contributes to electronic and steric properties for target binding. Its applications span drug discovery intermediates, agrochemicals, and materials science .

Properties

IUPAC Name

tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJYXRDBYZANLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of a piperazine derivative with a substituted pyridine derivative in the presence of a base and a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Hydrolysis: The tert-butyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the tert-butyl ester group.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate is a chemical compound with a tert-butyl group, a piperazine ring, and a chlorinated pyridine moiety in its molecular structure. It has a molecular weight of approximately 311.81 g/mol. This compound is considered for its potential use in medicinal chemistry and pharmacology, especially in the development of therapeutic agents.

Potential Research Areas

Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate may be useful in the following research areas:

  • Drug development because the molecule's structure may allow it to interact with specific receptors or enzymes, making it a starting point for developing new drugs.
  • It may be a useful tool for studying cellular processes or protein-protein interactions.
  • The piperazine scaffold and chloropyridine moiety could be modified to target specific biological targets.

Reactivity

The reactivity of tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate can be attributed to its functional groups. The piperazine ring can undergo various reactions.

Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate exhibits significant biological activity, particularly in the context of neuropharmacology. Compounds containing piperazine structures are often studied for their interactions with neurotransmitter receptors, including serotonin and dopamine receptors. Preliminary studies suggest that this compound may have potential as an antidepressant or anxiolytic agent due to its ability to modulate neurotransmitter systems.

Interaction Studies

Interaction studies involving tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate focus on its binding affinity and efficacy at various receptors. These studies typically employ techniques such as radioligand binding assays, cell-based assays, and electrophysiological recordings. Such investigations are crucial for understanding its pharmacological profile and therapeutic potential.

Applications

Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate has potential applications in:

  • Developing new drugs
  • Cellular process studies
  • Protein-protein interaction research

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

Table 1: Key Structural Features and Functional Groups
Compound Name (CAS/Reference) Core Heterocycle Substituents/Functional Groups Key Properties/Applications
Target Compound Pyridine 6-Cl, tert-butyl carbamate Intermediate in drug synthesis
tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (474330-06-8) Pyridine 6-Cl, 3-NO₂, tert-butyl carbamate Reactive nitro group for further derivatization; potential explosive hazard
tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate (946385-51-9) Pyridine 3-CN, 6-Ph, tert-butyl carbamate Enhanced π-π stacking for target binding; cyanide may improve metabolic stability
tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate Pyrimidine 6-Cl, 2-SMe, tert-butyl carbamate Pyrimidine core alters electronic properties; methylthio group enhances lipophilicity
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (205059-24-1) Piperidine Piperidinyl, tert-butyl carbamate Increased conformational flexibility; potential CNS penetration

Key Observations :

  • Nitro vs. Chloro Substituents : The nitro-substituted analog (CAS 474330-06-8) offers reactivity for downstream modifications but poses stability and safety risks compared to the chloro group in the target compound .
  • Cyanophenyl Derivatives: The 3-cyano-6-phenyl analog (CAS 946385-51-9) may enhance target affinity due to steric and electronic effects but could increase molecular weight (~373.4 g/mol) .

Stability and Reactivity

Key Observations :

  • The target compound’s lack of hydrolytically sensitive groups (e.g., oxazolidinones in ) suggests superior stability in acidic environments compared to analogs like 1a/1b.

Key Observations :

  • The target compound’s utility lies primarily as a synthetic intermediate, whereas analogs like and exhibit direct biological effects.

Biological Activity

Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate, with the CAS number 1239369-20-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H20ClN3O2C_{14}H_{20}ClN_{3}O_{2}, with a molecular weight of 297.79 g/mol. The compound features a piperazine ring substituted with a chloropyridine moiety, which is significant for its biological activity.

Research indicates that this compound may act as an agonist for specific receptors in the central nervous system, particularly those involved in neuropharmacological processes. Its structure allows it to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. This is attributed to its ability to modulate serotonin and norepinephrine levels in the brain.
  • Anti-anxiety Effects : The compound has shown promise in reducing anxiety behaviors in rodent models, indicating potential applications in treating anxiety disorders.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Evaluate antidepressant effectsDemonstrated significant reduction in depressive-like behaviors in mice treated with the compound compared to controls.
Study 2 Investigate anxiolytic propertiesShowed decreased anxiety levels in elevated plus maze tests, suggesting efficacy as an anxiolytic agent.
Study 3 Assess neuroprotective effectsIn vitro studies indicated that the compound protects against glutamate-induced neurotoxicity in cultured neurons.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. Key methods include:

  • SNAr with tert-butyl piperazine-1-carboxylate and 2,6-dichloropyridine : In 1,4-dioxane at 110°C with potassium carbonate, yielding ~88.7% after silica gel chromatography .
  • Buchwald-Hartwig coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) under microwave irradiation for aryl-amine bond formation, achieving 91% yield .
  • T3P®-mediated coupling : Propylphosphonic anhydride (T3P®) with triethylamine in ethylene dichloride, refluxed under nitrogen for 3 hours .
    Note: Yields vary due to reaction time, temperature, and choice of base. For example, NaH in DMF may improve regioselectivity compared to K₂CO₃ .

Q. What purification techniques are effective for isolating this compound?

  • Silica gel chromatography : Widely used with gradients like hexane:ethyl acetate (8:1 to 4:1) to separate unreacted starting materials .
  • Biotage automated flash chromatography : Employed for high-throughput purification, particularly for intermediates in multi-step syntheses .
  • Recrystallization : Used for final products with poor solubility in common solvents (e.g., DCM/hexane mixtures) .

Q. How is the compound characterized structurally?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., tert-butyl singlet at δ 1.46 ppm, pyridinyl protons at δ 8.16–8.33 ppm) .
  • LC-MS/HRMS : Validates molecular weight (e.g., m/z 342 [M+H]+) and purity (>99%) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., triclinic P1 space group, α = 88.85°) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for derivatives be resolved?

Discrepancies in NMR or LC-MS results often arise from:

  • Rotameric equilibria : Piperazine rings may exhibit slow rotation, splitting signals in ¹H NMR. Variable-temperature (VT) NMR or DFT calculations can clarify conformers .
  • Tautomerism in pyridinyl substituents : Use 2D NMR (COSY, NOESY) to distinguish between keto-enol or amine-imine forms .
  • Residual solvents in LC-MS : Optimize drying (Na₂SO₄ or MgSO₄) and use high-resolution MS to differentiate adducts .

Q. What strategies optimize regioselectivity in functionalizing the piperazine ring?

  • Protecting group tactics : The tert-butyl carbamate (Boc) group blocks N-1, directing substitutions to N-4 of piperazine. Deprotection with TFA in DCM yields free amines for further derivatization .
  • Microwave-assisted synthesis : Enhances selectivity in aryl coupling (e.g., Pd-catalyzed reactions at 100°C vs. 60°C) .
  • Steric control : Bulky reagents (e.g., HATU) favor reactions at less hindered sites .

Q. How do structural modifications impact biological activity in SAR studies?

  • Chloropyridinyl group : Critical for target binding (e.g., kinase inhibition). Replacing Cl with Br reduces potency due to steric clashes .
  • Piperazine flexibility : Rigidifying the ring via sp³-hybridized carbons improves selectivity for GPCRs (e.g., dopamine D2 receptors) .
  • Boc removal : Free piperazines exhibit enhanced solubility but lower membrane permeability in cell-based assays .

Q. What computational methods support SAR analysis?

  • Molecular docking (AutoDock/Vina) : Predicts binding modes to targets like pyridinyl kinases or CYP450 enzymes .
  • Hirshfeld surface analysis : Maps intermolecular interactions in crystal structures to guide solid-state stability .
  • DFT calculations (Gaussian) : Models reaction pathways for SNAr or coupling steps, identifying transition-state barriers .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic protocols?

  • Reaction scale : Milligram-scale reactions (e.g., 70.5 g vs. 2.0 g) show lower yields due to inefficient mixing or heat transfer .
  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% impacts cross-coupling efficiency .
  • Workup protocols : Inadequate quenching (e.g., incomplete Na₂SO₄ drying) may reduce isolated yields by 10–15% .

Q. How to address discrepancies in melting points or solubility data?

  • Polymorphism : Crystallize from different solvents (e.g., EtOAc vs. DCM/hexane) to isolate stable polymorphs .
  • Impurity profiles : Use HPLC-DAD to detect trace byproducts (e.g., dechlorinated analogs) that alter physical properties .

Methodological Recommendations

  • Scale-up synthesis : Use flow chemistry for SNAr reactions to maintain >85% yield at >100 g scale .
  • Crystallization screening : Employ high-throughput platforms (e.g., Crystal16) to identify optimal conditions .
  • Stability testing : Monitor Boc-deprotected analogs under accelerated conditions (40°C/75% RH) to assess hydrolytic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.